7-(Trifluoromethoxy)quinolin-4-ol
Overview
Description
7-(Trifluoromethoxy)quinolin-4-ol is a chemical compound with the molecular formula C10H6F3NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of the trifluoromethoxy group at the 7-position and a hydroxyl group at the 4-position of the quinoline ring imparts unique chemical properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction where a suitable quinoline derivative is reacted with a trifluoromethoxy reagent under specific conditions .
Industrial Production Methods
Industrial production of 7-(Trifluoromethoxy)quinolin-4-ol may involve optimized synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethoxy)quinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can react with the trifluoromethoxy group under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-(Trifluoromethoxy)quinolin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 7-(Trifluoromethoxy)quinolin-4-ol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to interact with biological membranes and proteins, potentially leading to its observed biological effects. The hydroxyl group at the 4-position may also play a role in its activity by forming hydrogen bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethoxy)quinolin-4-ol: Similar structure but with the trifluoromethoxy group at the 6-position.
7-(Trifluoromethyl)quinoline-4-thiol: Contains a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
7-(Trifluoromethoxy)quinolin-4-ol is unique due to the specific positioning of the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
7-(trifluoromethoxy)-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)16-6-1-2-7-8(5-6)14-4-3-9(7)15/h1-5H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AULSFKAITWRAMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)NC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670909 | |
Record name | 7-(Trifluoromethoxy)quinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53985-75-4 | |
Record name | 7-(Trifluoromethoxy)quinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-(trifluoromethoxy)quinolin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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